Furo[3,2-c]pyridine-6-methanamine
Description
Significance of Fused Heterocyclic Systems in Chemical Research
Fused heterocyclic systems, which consist of two or more rings sharing at least one common bond and containing heteroatoms such as nitrogen, oxygen, or sulfur, are cornerstones of modern chemical and pharmaceutical research. Their rigid, three-dimensional structures provide a defined orientation of functional groups, which is crucial for specific interactions with biological targets. This structural pre-organization often leads to enhanced binding affinity and selectivity for proteins and enzymes, making them prevalent motifs in a vast array of natural products and synthetic drugs.
Furo[3,2-c]pyridine (B1313802) is a bicyclic heterocyclic compound where a furan (B31954) ring is fused to a pyridine (B92270) ring. This fusion of an electron-rich furan ring with an electron-deficient pyridine ring creates a unique electronic environment, influencing the reactivity and physicochemical properties of the molecule. ontosight.ai The arrangement of the furan's oxygen and the pyridine's nitrogen atoms in the Furo[3,2-c]pyridine isomer results in a distinct distribution of electron density and potential for hydrogen bonding, which can be pivotal for its interaction with biological macromolecules. The hydrogenated forms of this core, such as tetrahydrofuro[3,2-c]pyridines, are key components of many bioactive compounds and natural products. beilstein-journals.orgnih.gov
The fusion of a furan and a pyridine ring can result in several isomers, each with a unique spatial arrangement of its heteroatoms. This isomerism significantly impacts the molecule's shape, polarity, and potential for intermolecular interactions. A comparative analysis of the Furo[3,2-c]pyridine isomer with other members of the furopyridine family highlights these differences.
| Isomer | Chemical Structure | Key Structural Features |
| Furo[3,2-c]pyridine | C1=CN=CC2=C1OC=C2 nih.gov | The nitrogen and oxygen atoms are in a 1,5-relationship, influencing the dipole moment and hydrogen bonding capabilities. |
| Furo[2,3-b]pyridine (B1315467) | c1cnc2c(c1)cco2 | The nitrogen and oxygen atoms are in a 1,7-relationship. |
| Furo[3,2-b]pyridine | c1cc2c(oc=c2)cn1 | The nitrogen and oxygen atoms are in a 1,4-relationship. This isomer has been identified as a scaffold for kinase inhibitors. researchgate.net |
| Furo[2,3-c]pyridine | c1cncc2c1cco2 | The nitrogen and oxygen atoms are in a 1,6-relationship. |
Data sourced from PubChem and other chemical databases.
The Furo[3,2-c]pyridine System as a Privileged Scaffold Concept
The concept of "privileged scaffolds" in medicinal chemistry refers to molecular frameworks that are able to serve as ligands for multiple, often unrelated, biological targets. pageplace.de These scaffolds possess inherent drug-like properties, such as good oral bioavailability and metabolic stability, and present a three-dimensional arrangement of functional groups that can be readily modified to achieve high affinity and selectivity for a specific target. The use of privileged scaffolds can significantly accelerate the drug discovery process by providing a validated starting point for the design of new bioactive molecules.
The Furo[3,2-c]pyridine nucleus and its derivatives have shown significant potential as pharmacophores, particularly in the development of antipsychotic agents. nih.gov The thieno[3,2-c]pyridine (B143518) ring system, a close bioisostere of Furo[3,2-c]pyridine, has also demonstrated antipsychotic activity, suggesting that this general heterocyclic framework is conducive to interactions with relevant neurological targets. nih.gov For instance, certain arylpiperazine derivatives of Furo[3,2-c]pyridine have exhibited significant affinity for serotonin (B10506) receptors. nih.gov
Furthermore, the synthesis of various substituted Furo[3,2-c]pyridines has been explored, demonstrating its utility as a versatile building block. clockss.orgresearchgate.net Synthetic strategies often involve the construction of the furan ring onto a pre-existing pyridine or the formation of the pyridine ring from a furan precursor. researchgate.net While the synthesis of Furo[3,2-c]pyridine-6-methanamine has not been explicitly detailed in the reviewed literature, the established reactivity of the Furo[3,2-c]pyridine core suggests that functionalization at the 6-position is a feasible synthetic goal. A potential synthetic route could involve the introduction of a cyano or a protected aminomethyl group at the 6-position of a suitable Furo[3,2-c]pyridine precursor, followed by reduction or deprotection to yield the target methanamine. The development of such synthetic routes would open new avenues for exploring the chemical and biological properties of this specific derivative.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1262410-10-5 |
|---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
furo[3,2-c]pyridin-6-ylmethanamine |
InChI |
InChI=1S/C8H8N2O/c9-4-7-3-8-6(5-10-7)1-2-11-8/h1-3,5H,4,9H2 |
InChI Key |
XZBWBNQBZNQISJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C1C=NC(=C2)CN |
Origin of Product |
United States |
Synthetic Methodologies for Furo 3,2 C Pyridine 6 Methanamine and Its Derivatives
Strategies for Constructing the Furo[3,2-c]pyridine (B1313802) Core
Cyclization Reactions in Furo[3,2-c]pyridine Synthesis
Cyclization reactions are the cornerstone of synthesizing the furo[3,2-c]pyridine system. These methods involve the formation of one or both of the heterocyclic rings through intramolecular bond formation, often as the key step in the synthetic sequence.
Intramolecular annulation involves the formation of a ring from a single starting molecule containing all the necessary atoms. Several classical and modern cyclization reactions have been adapted for the synthesis of hydrogenated and aromatic furo[3,2-c]pyridines.
One of the most effective methods for synthesizing tetrahydrofuro[3,2-c]pyridines is the Pictet-Spengler reaction . researchgate.netbeilstein-journals.orgnih.gov This acid-catalyzed reaction involves the condensation of a furan-containing ethylamine, such as 2-(5-methylfuran-2-yl)ethanamine, with an aldehyde. The resulting iminium ion intermediate then undergoes an electrophilic attack on the electron-rich furan (B31954) ring to yield the cyclized tetrahydrofuro[3,2-c]pyridine core. researchgate.netbeilstein-journals.org A range of 4-substituted derivatives can be synthesized in reasonable yields using this semi-one-pot method. researchgate.netnih.gov
Another prominent strategy is the intramolecular Friedel-Crafts alkylation . beilstein-journals.orgnih.gov In this approach, precursors containing a suitable leaving group or an unsaturated bond (alkene or alkyne) attached to the pyridine (B92270) or furan ring are treated with a Lewis or Brønsted acid to induce cyclization and form the second ring. beilstein-journals.orgnih.gov
The Bischler-Napieralski cyclocondensation offers an alternative route. This method involves the cyclization of N-acyl-2-(furan-2-yl)ethylamines, though it can be limited by the instability of the resulting dihydrofuro[3,2-c]pyridine intermediates and potential for side reactions in acidic media. beilstein-journals.org
Furthermore, the furo[3,2-c]pyridine core can be constructed from substituted furopropenoic acids. These starting materials are converted to their corresponding azides, which then undergo thermal cyclization to form furopyridones. Subsequent aromatization, for instance with phosphorus oxychloride, yields the chloro-substituted furo[3,2-c]pyridine scaffold.
Table 1: Overview of Intramolecular Annulation Strategies for Furo[3,2-c]pyridine Core Synthesis
| Reaction Type | Starting Materials | Key Reagents/Conditions | Product Type | Reference(s) |
| Pictet-Spengler Reaction | 2-(Furan-2-yl)ethanamine derivatives, Aldehydes | Acid catalyst (e.g., HCl, TsOH) | Tetrahydrofuro[3,2-c]pyridines | researchgate.net, beilstein-journals.org |
| Friedel-Crafts Alkylation | 3-Substituted furans with alcohol, alkene, or alkyne side chains | Acid catalyst | Tetrahydrofuro[3,2-c]pyridines | beilstein-journals.org, nih.gov |
| Bischler-Napieralski Reaction | N-Acyl-2-(furan-2-yl)ethylamines | Condensing agent (e.g., POCl₃, P₂O₅) | Dihydrofuro[3,2-c]pyridines | beilstein-journals.org |
| Azide (B81097) Cyclization | Substituted furopropenoic acids | Azide formation (e.g., DPPA), Thermal cyclization, Aromatization (e.g., POCl₃) | Aromatic Furo[3,2-c]pyridines |
While ring-opening and ring-closure reactions are a versatile strategy in heterocyclic synthesis, documented examples where this sequence is specifically applied to construct the furo[3,2-c]pyridine core are not prevalent in the surveyed scientific literature. Research has described the acid-catalyzed ring-opening of the furan moiety in pre-formed tetrahydrofuro[3,2-c]pyridines to yield substituted piperidinones, but this represents a transformation of the scaffold rather than its de novo synthesis. beilstein-journals.org
Gold catalysis has emerged as a powerful tool for constructing complex heterocyclic systems. However, the gold-catalyzed cascade cyclization of diynamides to form a furopyridinyl motif has been reported to produce the furo[2,3-c]isoquinoline (B11916879) skeleton, an isomer of the target system. researchgate.net Specific application of this methodology to generate the furo[3,2-c]pyridine core is not described in the available literature. A related Au(I)-catalyzed domino sequence involving dearomatization/ipso-cyclization/Michael-type Friedel-Crafts alkylation has been used to access tetrahydrofuro[3,2-c]pyridines, but this does not proceed via a diynamide intermediate. beilstein-journals.orgnih.gov
Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, provide an efficient pathway to complex molecules like furo[3,2-c]pyridines. One notable example is a cascade process initiated by a Sonogashira coupling of 4-hydroxy-3-iodopyridine with terminal alkynes. researchgate.net This palladium-catalyzed coupling is immediately followed by a base-induced 5-endo-dig cyclization of the pyridine oxygen onto the newly installed alkyne, directly forming the furan ring and completing the furo[3,2-c]pyridine framework. researchgate.net This method has been successfully applied to prepare various multivalent furo[3,2-c]pyridine derivatives. researchgate.net
Multi-Component Reactions (MCRs) for Furo[3,2-c]pyridine Analogs
Multi-component reactions (MCRs), in which three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. While MCRs are widely used in heterocyclic synthesis, specific examples leading to the formation of the furo[3,2-c]pyridine skeleton are not well-documented in the surveyed literature. MCRs have been reported for other isomers, such as the "unusual" Groebke–Blackburn–Bienaymé (GBB) reaction that yields furo[2,3-c]pyridines, but not for the [3,2-c] isomer. acs.org
Catalyst-Free and Metal-Free Synthetic Routes
The development of synthetic methods that avoid the use of heavy metal catalysts is a key goal in green chemistry to minimize cost and toxicity.
Solvent-free, or neat, reaction conditions are highly desirable as they reduce volatile organic compound (VOC) emissions and simplify product purification. Kröhnke's methodology for pyridine synthesis, which involves the ring closure of 1,5-diketone derivatives, has been adapted for the synthesis of furanyl-substituted terpyridines under solvent-free conditions for the initial aldol (B89426) condensation step. beilstein-journals.org This demonstrates the feasibility of forming key intermediates for pyridine ring synthesis without a solvent, a strategy that could be applied to the construction of the furo[3,2-c]pyridine core.
Several strategies exist for activating substrates for cyclization without relying on transition metals. The Pictet-Spengler reaction, for example, uses a Brønsted or Lewis acid to catalyze the cyclization of a β-arylethylamine with an aldehyde or ketone. beilstein-journals.orgnih.gov This has been successfully applied to the synthesis of tetrahydrofuro[3,2-c]pyridines. beilstein-journals.orgnih.gov
Another metal-free approach involves the Vilsmeier-Haack reaction, which uses a reagent formed from DMF and POCl₃. nih.govorganic-chemistry.orgwikipedia.org This reagent can be used for the formylation of electron-rich aromatic and heterocyclic rings, which is a key step in introducing a precursor for the methanamine group. nih.govorganic-chemistry.orgwikipedia.org The reaction proceeds via an electrophilic iminium salt, which activates the substrate towards substitution. wikipedia.org
Table 2: Catalyst-Free and Metal-Free Approaches to Furo[3,2-c]pyridine and Precursors
| Reaction Type | Reagents/Conditions | Substrate Type | Product Type | Reference |
| Pictet-Spengler Cyclization | TsOH·H₂O, MeCN, 80 °C | 2-(Furan-2-yl)ethanamine, Aldehydes | Tetrahydrofuro[3,2-c]pyridines | beilstein-journals.orgnih.gov |
| Vilsmeier-Haack Formylation | DMF, POCl₃ | Electron-rich heterocycles | Formylated heterocycles | nih.govorganic-chemistry.org |
| Knoevenagel Condensation | Malonic acid, Pyridine/Piperidine | Aldehydes | Substituted propenoic acids | researchgate.netresearchgate.net |
Photochemical Approaches to Furo[3,2-c]pyridines
Photochemical reactions utilize light to promote chemical transformations, often enabling unique reaction pathways that are inaccessible under thermal conditions. While photochemical synthesis of Furo[3,2-c]pyridine-6-methanamine itself has not been reported, related photoredox catalysis has been employed to construct the furo[3,2-c]coumarin skeleton. nih.gov This process involves the visible-light-promoted coupling of 3-bromo-4-hydroxycoumarins with aromatic alkynes under iridium catalysis, proceeding through a single-electron transfer (SET) pathway. nih.gov Such strategies highlight the potential for using light to forge the key bonds of the furo[3,2-c]pyridine ring system.
Introduction and Modification of the 6-Methanamine Moiety
Direct introduction of a methanamine group at the 6-position of the pre-formed furo[3,2-c]pyridine ring is challenging. A more practical approach involves a two-step sequence: first, the introduction of a functional handle such as a formyl (-CHO) or cyano (-CN) group, followed by its chemical reduction.
A plausible synthetic route would involve the formylation of the furo[3,2-c]pyridine core using the Vilsmeier-Haack reaction. organic-chemistry.orgwikipedia.org This reaction is effective for electron-rich heterocycles and would yield 6-formylfuro[3,2-c]pyridine. nih.gov An alternative is the introduction of a cyano group, for which methods like the Reissert-Henze reaction on N-oxides have been used to functionalize the 4-position of the furo[3,2-c]pyridine ring. researchgate.net A similar strategy could potentially be developed for the 6-position.
Once the aldehyde or nitrile precursor is in place, the final conversion to the methanamine can be achieved through standard procedures.
Reductive Amination of the Aldehyde: The 6-formyl derivative can be converted to the 6-methanamine via reductive amination. mdpi.com This one-pot reaction typically involves treating the aldehyde with ammonia (B1221849) (or an ammonia source like ammonium (B1175870) formate) and a reducing agent. Common reducing agents include sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation. acsgcipr.org Modern, greener variants favor borane (B79455) complexes like 2-picoline borane. acsgcipr.org
Reduction of the Nitrile: The 6-carbonitrile derivative can be reduced to the primary amine using various powerful reducing agents. Catalytic hydrogenation over Raney nickel or palladium on carbon (Pd/C) is a common method. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as THF are highly effective for this transformation.
Table 3: Methods for Converting Precursors to the Methanamine Moiety
| Precursor Functional Group | Reaction Type | Typical Reagents | Product Functional Group | Reference |
| Aldehyde (-CHO) | Reductive Amination | NH₃, H₂, Metal Catalyst (e.g., Pd/C) | Methanamine (-CH₂NH₂) | mdpi.comacsgcipr.org |
| Aldehyde (-CHO) | Reductive Amination | NH₄OAc, NaBH₃CN | Methanamine (-CH₂NH₂) | mdpi.com |
| Nitrile (-CN) | Catalytic Reduction | H₂, Raney Nickel | Methanamine (-CH₂NH₂) | |
| Nitrile (-CN) | Chemical Reduction | LiAlH₄, THF | Methanamine (-CH₂NH₂) |
Aminomethylation of Furo[3,2-c]pyridine Intermediates
The direct introduction of the aminomethyl group onto the furo[3,2-c]pyridine core is a primary strategy for accessing the target compound. This is typically achieved through the transformation of precursors that have been functionalized at the C-6 position.
Nucleophilic Substitution of Halogenated Precursors at C-6
A common and effective method for installing the aminomethyl moiety involves the nucleophilic substitution of a halogen atom, most often chlorine, at the C-6 position of the furo[3,2-c]pyridine ring system. The pyridine ring's electron-deficient nature facilitates nucleophilic aromatic substitution, particularly at the C-2 and C-4 positions relative to the nitrogen atom. stackexchange.com In the context of the furo[3,2-c]pyridine system, the C-6 position is also activated towards such reactions.
The synthesis often commences with a suitable furo[3,2-c]pyridine precursor bearing a leaving group, such as a chlorine atom, at the C-6 position. This halogenated intermediate can then be reacted with a source of the aminomethyl group. One approach involves the use of reagents like hexamethylenetetramine followed by acidic hydrolysis, a variation of the Delepine reaction. Another route is the direct substitution with an appropriate aminomethylating agent. For instance, chloro-substituted furo[3,2-c]pyridines can be converted to the corresponding amino derivatives through reactions with various amines. researchgate.net While direct aminomethylation is a target, often a protected form of the amine or a precursor that can be readily converted to the amine is used.
| Precursor | Reagent | Product | Reference |
| 6-Chloro-furo[3,2-c]pyridine | Various Amines | 6-Amino-furo[3,2-c]pyridine Derivatives | researchgate.net |
Reduction of Corresponding Nitrile or Amide Precursors
An alternative and widely used strategy for the synthesis of this compound is the reduction of a C-6 nitrile or amide functionality. This two-step approach involves first introducing a cyano or carboxamide group at the desired position, followed by its chemical reduction.
The introduction of a nitrile group can be accomplished through various methods, including the reaction of pyridine N-oxides with trimethylsilyl (B98337) cyanide. researchgate.net Once the 6-cyanofuro[3,2-c]pyridine is obtained, it can be reduced to the corresponding primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, or Raney nickel), or other hydride reagents. The choice of reducing agent can be critical to avoid side reactions and ensure high yields.
Similarly, a C-6 carboxylic acid can be converted to an amide, which is then reduced to the aminomethyl group. The amide can be formed through standard peptide coupling reactions from the corresponding carboxylic acid. Subsequent reduction of the amide, typically with strong reducing agents like LiAlH₄, affords the desired this compound.
| Precursor | Reaction Type | Product |
| 6-Cyanofuro[3,2-c]pyridine | Reduction | This compound |
| 6-Carboxamidofuro[3,2-c]pyridine | Reduction | This compound |
Regioselective Functionalization of the Methanamine Group
The primary amine of this compound is a versatile functional group that allows for a wide range of derivatization reactions, enabling the exploration of structure-activity relationships in medicinal chemistry programs.
Acylation and Alkylation Reactions of the Primary Amine
The primary amine readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. For example, treatment of a tetrahydrofuro[3,2-c]pyridine with acetyl chloride can yield the N-acetyl protected derivative. nih.gov Similarly, alkylation of the amine can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. N-methylation has been demonstrated by treating a tetrahydrofuro[3,2-c]pyridine with sodium hydride followed by methyl iodide. nih.gov These reactions provide a straightforward means to introduce a variety of substituents onto the nitrogen atom.
| Reaction Type | Reagents | Product Type | Reference |
| Acylation | Acetyl chloride | N-acetyl derivative | nih.gov |
| Alkylation | Sodium hydride, Methyl iodide | N-methyl derivative | nih.gov |
Formation of Substituted Amine Derivatives
Beyond simple acylation and alkylation, the primary amine can be converted into a wide array of other functional groups. For instance, reaction with sulfonyl chlorides yields sulfonamides. Urea and thiourea (B124793) derivatives can be prepared by reacting the amine with isocyanates and isothiocyanates, respectively. These transformations are valuable for modulating the electronic and steric properties of the side chain.
Cyclocondensation Reactions Involving the Amino Group
The aminomethyl group can participate in cyclocondensation reactions to form new heterocyclic rings fused to the furo[3,2-c]pyridine system. For example, reaction with 1,2- or 1,3-dicarbonyl compounds or their equivalents can lead to the formation of five- or six-membered nitrogen-containing rings, respectively. A notable example is the Pictet-Spengler reaction, where condensation of an amine with an aldehyde or ketone followed by acid-catalyzed cyclization can form a new heterocyclic ring. nih.govbeilstein-journals.org Another related cyclization is the Bischler-Napieralski reaction, which can also be used to construct new fused ring systems. nih.gov Such reactions significantly increase the structural complexity and diversity of the this compound derivatives. For instance, the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes has been shown to produce imidazo[1,5-a]pyridines. nih.govbeilstein-journals.org
Derivatization and Functionalization of the Furo 3,2 C Pyridine 6 Methanamine Scaffold
Chemical Reactivity and Transformation of the Furo[3,2-c]pyridine (B1313802) Core
The chemical behavior of the furo[3,2-c]pyridine scaffold is dictated by the interplay of the electron-rich furan (B31954) ring and the electron-deficient pyridine (B92270) ring. The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack and activates it towards nucleophilic substitution, particularly at the positions α and γ to the nitrogen (C4 and C7). The fused furan ring, being electron-rich, is more susceptible to electrophilic attack. The presence of the 6-methanamine substituent further influences the reactivity through its electronic and steric effects.
Electrophilic aromatic substitution (EAS) on the furo[3,2-c]pyridine core is a challenging yet important transformation for introducing various functional groups. The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic attack, often requiring harsh reaction conditions. youtube.comquora.com When substitution does occur on an unsubstituted pyridine, it typically favors the C3 position (meta to the nitrogen) to avoid the formation of an unstable cationic intermediate with a positive charge on the electronegative nitrogen atom. quora.com
Conversely, the furan ring is electron-rich and more prone to electrophilic substitution. In the context of the furo[3,2-c]pyridine system, the furan ring's reactivity is moderated by the fused pyridine. Research on related 3-bromofuro[3,2-c]pyridine (B1268615) has shown that electrophilic nitration occurs at the C2 position of the furan ring. elsevierpure.com This suggests a higher reactivity of the furan portion of the scaffold towards electrophiles.
Activation of the pyridine ring, for instance, through the formation of a pyridine N-oxide, can significantly alter the regioselectivity of EAS. The N-oxide group is electron-donating through resonance, thereby activating the pyridine ring for electrophilic attack, particularly at the C4 and C6 (γ and α) positions. youtube.com This strategy can be employed to direct electrophiles to the pyridine moiety of the furo[3,2-c]pyridine core.
Table 1: Examples of Electrophilic Aromatic Substitution on Furo[3,2-c]pyridine Derivatives
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Bromofuro[3,2-c]pyridine | HNO₃, H₂SO₄ | 3-Bromo-2-nitrofuro[3,2-c]pyridine | N/A | elsevierpure.com |
N/A: Not available in the cited reference.
The electron-deficient nature of the pyridine ring makes the furo[3,2-c]pyridine scaffold susceptible to nucleophilic attack, especially at positions C4 and C7, which are ortho and para to the ring nitrogen. The introduction of a good leaving group, such as a halogen, at these positions facilitates nucleophilic aromatic substitution (SNAr) reactions.
For instance, 4-chlorofuro[3,2-c]pyridine (B1586628) can undergo nucleophilic substitution with various nucleophiles, including amines, to afford functionalized derivatives. This provides a direct route to introduce diverse side chains at the C4 position. Similarly, studies on other isomers have demonstrated that chlorine atoms at positions activated by the pyridine nitrogen can be readily displaced by nucleophiles like alkoxides and cyclic secondary amines.
The 6-methanamine group in the target compound is itself a nucleophile and can participate in reactions. However, considering the reactivity of the core, external nucleophiles can be used to displace leaving groups installed at the C4 or C7 positions, provided that the methanamine group is appropriately protected if necessary.
Table 2: Nucleophilic Substitution on Furo[3,2-c]pyridine Derivatives
| Substrate | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Chlorofuro[3,2-c]pyridine | Amines/other nucleophiles | N/A | 4-Substituted furo[3,2-c]pyridines | N/A |
N/A: Not available in the cited reference.
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds. These methods avoid the pre-installation of functional groups, thus shortening synthetic sequences. For the furo[3,2-c]pyridine core, C-H functionalization can be directed to specific positions on either the furan or pyridine ring.
Transition-metal-catalyzed C-H amination offers a direct approach to install nitrogen-containing functionalities. Rhodium-based catalysts, in particular, have shown remarkable versatility in both intra- and intermolecular C-H amination reactions. nih.govacs.orgnih.gov These reactions typically proceed through the in-situ formation of a metal-nitrenoid intermediate, which then inserts into a C-H bond. rsc.org
While specific examples on the Furo[3,2-c]pyridine-6-methanamine scaffold are not extensively documented, the principles of rhodium-catalyzed C-H amination can be applied. The directing effect of the pyridine nitrogen or a suitably installed directing group could be exploited to achieve regioselective amination on the pyridine ring. The furan ring also presents potential sites for C-H amination, given its electron-rich character. The choice of catalyst and nitrogen source is critical for controlling the outcome of the reaction. nih.govrsc.org
Iridium-catalyzed C-H borylation has become a premier method for the synthesis of aryl- and heteroarylboronates, which are versatile intermediates for cross-coupling reactions. illinois.edunih.govrsc.org The regioselectivity of this reaction on pyridine derivatives is influenced by a combination of steric and electronic factors. nih.govresearchgate.net Generally, borylation is directed away from the basic nitrogen atom to avoid catalyst inhibition. rsc.orgnih.gov
For the furo[3,2-c]pyridine scaffold, C-H borylation would likely occur at positions remote from the pyridine nitrogen. The presence of substituents can be used to steer the borylation to a specific site. For example, bulky groups can direct the borylation to less sterically hindered positions. nih.gov The resulting borylated furo[3,2-c]pyridines are valuable precursors for further functionalization.
Table 3: Iridium-Catalyzed C-H Borylation of Substituted Pyridines
| Substrate | Borylating Agent | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2,3-Bis(trifluoromethyl)pyridine | Pinacolborane | [Ir(cod)OMe]₂ / dtbpy | 5-Borylated pyridine | 82% | nih.gov |
| 2-Methoxy-3-(trifluoromethyl)pyridine | Pinacolborane | [Ir(cod)OMe]₂ / dtbpy | 5-Borylated pyridine | 98% | nih.gov |
(dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine, cod = 1,5-cyclooctadiene)
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing C-C and C-heteroatom bonds. By introducing functional handles such as halides or boronic esters onto the furo[3,2-c]pyridine scaffold, a wide array of substituents can be introduced.
The Suzuki-Miyaura coupling is a prominent example, typically involving the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. youtube.comyoutube.com Borylated furo[3,2-c]pyridines, synthesized via iridium-catalyzed C-H borylation, are excellent substrates for Suzuki coupling. nih.gov Alternatively, halogenated furo[3,2-c]pyridines can be coupled with various boronic acids. sumitomo-chem.co.jp This methodology allows for the introduction of aryl, heteroaryl, and alkyl groups, providing a powerful platform for structure-activity relationship (SAR) studies. nih.govnih.gov
Table 4: Palladium-Catalyzed Suzuki Coupling of Heteroaryl Halides
| Heteroaryl Halide | Coupling Partner | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Chloropyridine | Phenylboronic acid | XPhos-Pd-G2 / XPhos | 3-Phenylpyridine | 95% | nih.gov |
| 3-Bromopyridine | 4-Methoxyphenylboronic acid | XPhos-Pd-G2 / XPhos | 3-(4-Methoxyphenyl)pyridine | 99% | nih.gov |
Ring Transformations and Rearrangement Reactions of Furo[3,2-c]pyridines
The fused furo[3,2-c]pyridine ring system can undergo various transformations and rearrangements, altering the core structure. One notable reaction is the acid-catalyzed reversible transformation of tetrahydrofuro[3,2-c]pyridines. nih.gov Under acidic conditions, the furan ring can be opened, leading to the formation of a 3-(2-oxopropyl)piperidin-4-one derivative. nih.govbeilstein-journals.org This transformation highlights the reactivity of the furan moiety within the fused system.
Furthermore, N-oxides of the furo[3,2-c]pyridine scaffold can undergo rearrangement reactions. For example, the Reissert-Henze reaction, involving treatment of a nih.govbenzofuro[3,2-c]pyridine-2-oxide with benzoyl chloride and potassium cyanide, results in the formation of a nih.govbenzofuro[3,2-c]pyridine-1-carbonitrile. researchgate.netresearchgate.net This introduces a cyano group onto the pyridine ring, which can be further converted into amide and carboxylic acid functionalities. researchgate.net Additionally, warming solutions of N-methylated pyridinium (B92312) species can lead to rearrangement, converting them into thermodynamically preferred deprotonated species. nih.gov
Advanced Derivatization of the 6-Methanamine Side Chain
The 6-methanamine group of this compound provides a reactive handle for extensive derivatization, allowing for the synthesis of N-substituted analogs and the construction of additional fused heterocyclic rings.
Synthetic Routes to N-Substituted Furo[3,2-c]pyridine-6-methanamines
The primary amine of the 6-methanamine side chain can be readily functionalized through standard N-alkylation and N-arylation reactions. For example, N-alkylation can be achieved by reacting the primary amine with alkyl halides. N-acetylation can be performed using acetyl chloride, and N-methylation can be accomplished via treatment with a base like sodium hydride followed by methyl iodide. nih.govbeilstein-journals.org
Another important class of derivatives involves the introduction of arylpiperazine moieties, which have been explored for their potential biological activity. nih.gov The synthesis of such compounds can be achieved by reacting a suitable precursor, such as a 4-chloro-furo[3,2-c]pyridine, with a piperazine (B1678402) derivative connected to a tetramethylene chain. nih.govacs.org This demonstrates the feasibility of introducing complex N-substituents onto the furo[3,2-c]pyridine core, although direct substitution on the 6-methanamine group would follow more conventional amine chemistry pathways.
Construction of Fused Heterocycles through the Methanamine Group
The 6-methanamine group, in conjunction with an adjacent functional group on the pyridine ring, serves as a key building block for the construction of fused polycyclic systems.
The formation of a pyrimidine (B1678525) ring fused to the furo[3,2-c]pyridine core results in the pyrido[3',2':4,5]furo[3,2-d]pyrimidine system. nih.govnih.gov The synthesis of these structures often starts from a functionalized furo[2,3-b]pyridine (B1315467), such as 2-carbethoxy-3-amino-6-trifluoromethyl furo[2,3-b]pyridine. nih.gov This amino ester can be cyclized under various conditions to form the fused pyrimidine ring. The general principle involves the reaction of an ortho-amino-carboxamide or related derivative with a one-carbon synthon to close the pyrimidine ring. While these examples start from a different isomer, the chemical logic is applicable. Starting with an appropriately substituted furo[3,2-c]pyridine, such as a 6-amino-7-cyano or 6-amino-7-carboxamide derivative, would enable the construction of the desired fused pyrimidine ring. The synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives has been achieved through one-pot multi-component reactions, a strategy that could be adapted for the target scaffold. oiccpress.com The fusion of a pyrimidine ring often leads to compounds with significant biological interest. nih.govnih.gov
Triazole and Triazepine Derivatives
The primary amine functionality of this compound serves as a versatile precursor for the construction of various nitrogen-containing heterocycles, including triazoles and triazepines. These ring systems are prevalent in a wide range of pharmacologically active compounds.
Triazole Derivatives:
The synthesis of 1,2,3-triazole and 1,2,4-triazole (B32235) derivatives from this compound can be achieved through several established synthetic methodologies.
One common approach to 1,2,3-triazoles involves the conversion of the primary amine to an azide (B81097), followed by a cycloaddition reaction with an alkyne. This can be accomplished via a diazotization reaction of the Furo[3,2-c]pyridin-6-ylmethanamine followed by treatment with sodium azide to yield the corresponding azidomethyl derivative. Subsequent [3+2] cycloaddition with a suitable alkyne, often catalyzed by copper(I) (a "click" reaction), would afford the desired 1,2,3-triazole. This method offers high regioselectivity and functional group tolerance.
For the synthesis of 1,2,4-triazoles, the primary amine can be reacted with various reagents that provide the remaining nitrogen and carbon atoms of the triazole ring. For instance, reaction with acyl hydrazines or amidrazones can lead to the formation of the 1,2,4-triazole ring through a cyclocondensation reaction. A bio-inspired method utilizing an o-quinone catalyst in the presence of a Lewis acid has been reported for the regioselective synthesis of 1,2,4-triazoles from a primary amine and hydrazine (B178648), which could be applicable to the this compound scaffold. rsc.orgrsc.org
Table 1: Proposed Synthesis of Triazole Derivatives from this compound
| Derivative Type | Proposed Synthetic Route | Key Reagents and Conditions |
|---|
| 1,2,3-Triazole | 1. Diazotization of the primary amine. 2. Conversion to azide. 3. [3+2] Cycloaddition with an alkyne. | 1. NaNO₂, HCl 2. NaN₃ 3. Alkyne, Cu(I) catalyst | | 1,2,4-Triazole | Cyclocondensation with an acyl hydrazine derivative. | Acyl hydrazine, dehydrating agent (e.g., PPA) | | 1,2,4-Triazole | Reaction with a reagent containing a C=N-N moiety. | e.g., N-cyanoimidates, followed by cyclization. |
Triazepine Derivatives:
The synthesis of triazepine-fused systems or derivatives appended to the this compound scaffold can be approached through cyclocondensation reactions. nih.govnih.gov Triazepines are seven-membered heterocyclic rings containing three nitrogen atoms, and their synthesis often involves the reaction of a bifunctional starting material with a reagent that can close the ring.
For instance, the primary amine of this compound can react with a compound containing two electrophilic centers, such as a diketone or a dihaloalkane, in the presence of a source of the other two nitrogen atoms, like hydrazine or a substituted hydrazine. Alternatively, the amine can be derivatized first to introduce a handle that can then participate in a ring-closing reaction. For example, acylation of the amine with a haloacetyl halide followed by reaction with a hydrazine derivative could lead to a precursor that cyclizes to form a 1,2,5-triazepine-dione. rsc.org
Table 2: Proposed Synthesis of Triazepine Derivatives from this compound
| Derivative Type | Proposed Synthetic Route | Key Reagents and Conditions |
|---|---|---|
| 1,3,5-Triazepine | Cyclocondensation with a 1,3-dielectrophile and a nitrogen source. | e.g., Malonyl dichloride and hydrazine. |
| 1,2,5-Triazepine | Reaction with a haloacyl halide followed by cyclization with hydrazine. | 1. Bromoacetyl bromide 2. Hydrazine hydrate (B1144303) |
Preparation of Complex Multivalent Furo[3,2-c]pyridine Architectures
Multivalent compounds, which present multiple copies of a ligand, can exhibit significantly enhanced binding affinity and selectivity for biological targets due to the "multivalency effect." The this compound scaffold is a valuable building block for the construction of such complex architectures. The primary amine group provides a convenient point of attachment for linking multiple furo[3,2-c]pyridine units to a central core or for creating dendritic structures.
The synthesis of these multivalent architectures can be achieved through various coupling strategies. For example, the amine functionality can be acylated with a poly-acid chloride or activated poly-carboxylic acid, such as trimesoyl chloride (1,3,5-benzenetricarbonyl trichloride), to create a star-shaped trivalent molecule. Alternatively, the amine can undergo reductive amination with a poly-aldehyde core.
Another strategy involves the use of solid-phase synthesis, where the this compound is attached to a resin, and the multivalent structure is built up in a stepwise manner. This approach allows for the precise control over the structure of the final compound and facilitates purification. Research on the synthesis of multivalent furo[3,2-c]pyridine derivatives has demonstrated the feasibility of creating di- and trivalent compounds using Sonogashira coupling reactions with a central core bearing multiple alkyne functionalities. While these examples start from a different precursor, the principle of using a functionalized furo[3,2-c]pyridine as a building block is well-established.
Table 3: Proposed Strategies for Complex Multivalent Furo[3,2-c]pyridine Architectures
| Architecture Type | Proposed Synthetic Strategy | Key Reagents and Conditions |
|---|---|---|
| Trivalent Star | Acylation of this compound with a trifunctional acid chloride. | Trimesoyl chloride, base (e.g., triethylamine). |
| Dendritic Structure | Iterative reaction sequence of Michael addition to a multifunctional acrylate (B77674) followed by amidation. | e.g., Pentaerythritol tetraacrylate, followed by reaction with this compound. |
| Polymer-supported | Attachment to a polymer resin followed by coupling of additional units. | e.g., Merrifield resin, followed by amide coupling cycles. |
Spectroscopic and Structural Elucidation Studies of Furo 3,2 C Pyridine 6 Methanamine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, chemists can map out the connectivity and spatial relationships of atoms, leading to an unambiguous structural assignment. researchgate.net
One-Dimensional NMR (¹H, ¹³C) Spectral Analysis
One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, form the foundation of structural analysis. researchgate.net These techniques provide crucial information about the chemical environment of each proton and carbon atom in the molecule.
In the ¹H NMR spectrum of a Furo[3,2-c]pyridine (B1313802) derivative, distinct signals are expected for the protons on the pyridine (B92270) and furan (B31954) rings, as well as the methanamine side chain. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the proton. For instance, aromatic protons on the pyridine and furan rings typically resonate at lower fields (higher ppm values) compared to the aliphatic protons of the methanamine group. The integration of these signals reveals the relative number of protons corresponding to each peak, while the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons, providing valuable information about their connectivity.
Similarly, the ¹³C NMR spectrum displays signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings are characteristic of their aromatic nature. Quaternary carbons, such as those at the fusion of the two rings, can also be identified. The carbon of the CH₂ group in the methanamine side chain will appear in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Furo[3,2-c]pyridine-6-methanamine
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Furan Ring Protons | 6.5 - 8.0 | 100 - 150 |
| Pyridine Ring Protons | 7.0 - 8.5 | 110 - 160 |
| CH₂ (Methanamine) | 3.5 - 4.5 | 40 - 50 |
| NH₂ (Methanamine) | 1.5 - 3.5 | - |
Note: These are estimated ranges and can vary based on the solvent and specific substitution patterns.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)
To unravel more complex structural details and confirm the assignments made from 1D NMR, two-dimensional (2D) NMR techniques are employed. youtube.comwalisongo.ac.id These experiments provide correlation maps that reveal connections between different nuclei.
Correlation SpectroscopY (COSY): The COSY experiment identifies protons that are coupled to each other (typically on adjacent carbon atoms). sdsu.eduyoutube.com Cross-peaks in a COSY spectrum indicate which protons are neighbors, helping to piece together the fragments of the molecule. For this compound, COSY would confirm the connectivity of protons within the pyridine and furan rings.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): The HSQC (or HMQC) experiment correlates protons with the carbon atoms to which they are directly attached. youtube.comsdsu.edu This is a powerful tool for assigning carbon signals based on the already assigned proton signals. Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are two or three bonds away. youtube.comsdsu.edu This technique is instrumental in connecting the different spin systems identified by COSY and in placing substituents on the molecular scaffold. For example, an HMBC correlation between the protons of the methanamine CH₂ group and the carbons of the pyridine ring would definitively confirm the position of the side chain.
Solid-State NMR (if applicable to specific crystalline forms)
While solution-state NMR is more common for routine structural elucidation, solid-state NMR (ssNMR) can provide valuable information for crystalline forms of a compound. rsc.orgrsc.org ssNMR can reveal details about the molecular conformation and packing in the solid state, which can differ from the solution state. This technique is particularly useful for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. Although specific ssNMR data for this compound is not available, its application would be relevant if different crystalline polymorphs were isolated.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, often to four or more decimal places. nih.govlongdom.org This high accuracy allows for the determination of the elemental composition of a molecule, as the exact masses of atoms are unique. For this compound (C₈H₈N₂O), HRMS would be able to confirm this molecular formula by matching the experimentally measured mass to the calculated exact mass.
Table 2: Calculated Exact Mass for this compound
| Molecular Formula | Calculated Exact Mass (Da) |
| C₈H₈N₂O | 148.0637 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. nih.govuvic.ca In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, producing charged droplets from which ions are generated. This method typically produces protonated molecules [M+H]⁺, providing a clear indication of the molecular weight. researchgate.net
The fragmentation pattern observed in the ESI-MS/MS spectrum (where the [M+H]⁺ ion is isolated and fragmented) can provide valuable structural information. The way the molecule breaks apart can reveal the nature of its substructures. For this compound, characteristic fragmentation would likely involve the loss of the aminomethyl group or cleavage of the heterocyclic rings, providing further confirmation of the proposed structure. The study of these fragmentation pathways is crucial for the unequivocal identification of the compound. uvic.canih.gov
Fragmentation Pathway Elucidation
The fragmentation pattern of a molecule under mass spectrometry provides critical information for its structural identification. While specific experimental data for this compound is not extensively documented, a probable fragmentation pathway can be elucidated based on the known behavior of related aromatic amines and heterocyclic systems. wikipedia.orglibretexts.org
The primary fragmentation process for aromatic amines involves alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. miamioh.edu For this compound, the molecular ion (M⁺•) would be expected to undergo cleavage of the C-C bond between the furopyridine ring and the aminomethyl group. This is the most favorable initial fragmentation, as it leads to the formation of a stable, resonance-delocalized furopyridine cation.
A key fragmentation pathway is initiated by the loss of the aminomethyl radical (•CH₂NH₂), resulting in a prominent peak corresponding to the Furo[3,2-c]pyridine cation. Another significant fragmentation involves the loss of an alkyl radical from the substituent group, which is a predominant mode for aliphatic amines. miamioh.edu The stable structure of aromatic rings typically results in strong molecular ion peaks. libretexts.orgwhitman.edu
Subsequent fragmentation would involve the characteristic breakdown of the fused heterocyclic ring system. This can include the loss of neutral molecules such as carbon monoxide (CO) from the furan moiety and hydrogen cyanide (HCN) from the pyridine ring. A possible retro-Diels-Alder reaction could also occur, leading to the cleavage of the furan ring.
A summary of the plausible key fragmentation steps is presented below:
| Process | Lost Fragment | Description |
| α-Cleavage | •CH₂NH₂ | Loss of the aminomethyl radical to form a stable furopyridinyl cation. |
| α-Cleavage | •H | Loss of a hydrogen radical from the amine group. |
| Ring Fragmentation | CO | Ejection of carbon monoxide from the furan ring. |
| Ring Fragmentation | HCN | Elimination of hydrogen cyanide from the pyridine ring. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by analyzing its vibrational modes.
Vibrational Mode Analysis of the Furo[3,2-c]pyridine Ring
The IR spectrum of this compound is dominated by the vibrations of its constituent rings and the methanamine substituent. The fused Furo[3,2-c]pyridine core exhibits characteristic vibrational modes originating from both the furan and pyridine rings.
The pyridine component gives rise to several distinct bands. The C=C and C=N stretching vibrations within the aromatic ring are typically observed in the 1400-1650 cm⁻¹ region. scielo.org.za Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ range. scielo.org.za
The furan ring also contributes characteristic absorptions. The C=C stretching vibrations in the furan ring are found between 1414-1033 cm⁻¹. globalresearchonline.net The C-O-C stretching of the furan ether linkage typically appears as a strong band in the 1050-1250 cm⁻¹ region. Aromatic C-H stretching vibrations for furan are generally seen between 3100-3200 cm⁻¹. cdnsciencepub.com
The fusion of these two rings can lead to slight shifts and coupling of these vibrational modes.
| Vibrational Mode | Ring System | Typical Wavenumber (cm⁻¹) |
| C-H Stretching | Pyridine & Furan | 3000 - 3200 |
| C=C and C=N Stretching | Pyridine | 1400 - 1650 |
| C=C Stretching | Furan | 1414 - 1512 globalresearchonline.netresearchgate.net |
| Ring Breathing/Deformation | Pyridine & Furan | 900 - 1300 |
| C-O-C Asymmetric Stretch | Furan | 1200 - 1280 |
| C-O-C Symmetric Stretch | Furan | 1050 - 1150 |
Characterization of the Methanamine Moiety
The methanamine (-CH₂NH₂) group attached to the furopyridine core has several characteristic IR absorption bands that allow for its clear identification. As a primary amine, it displays notable N-H and C-N vibrations.
A broad absorption band is expected in the 3200 to 3600 cm⁻¹ range, which is due to the symmetric and asymmetric stretching vibrations of the N-H bonds. The broadness of this peak is a result of intermolecular hydrogen bonding. Primary amines also show a characteristic N-H bending (scissoring) vibration between 1580 and 1650 cm⁻¹. The C-N bond stretching in aliphatic amines results in absorptions in the 1020 to 1220 cm⁻¹ region. Furthermore, the methylene (B1212753) (-CH₂) group will exhibit C-H stretching vibrations around 2800-3000 cm⁻¹.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
| N-H Asymmetric & Symmetric Stretch | -NH₂ | 3200 - 3600 (broad) |
| C-H Asymmetric & Symmetric Stretch | -CH₂- | 2800 - 3000 |
| N-H Bending (Scissoring) | -NH₂ | 1580 - 1650 |
| C-N Stretching | -CH₂-NH₂ | 1020 - 1220 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insight into its conjugated systems and non-bonding electrons.
Characterization of π→π and n→π Transitions**
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to both π→π* and n→π* electronic transitions. youtube.comyoutube.com These transitions arise from the conjugated π-system of the fused aromatic rings and the non-bonding (n) electrons on the nitrogen and oxygen atoms.
The π→π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically of high intensity (large molar absorptivity, ε) and are characteristic of aromatic and conjugated systems. For related furo-pyridine structures, these absorptions are found in the 250-390 nm range. researchgate.net
The n→π* transitions involve the excitation of an electron from a non-bonding orbital (on the nitrogen of the pyridine ring, the oxygen of the furan ring, or the nitrogen of the amine group) to a π* antibonding orbital. These transitions are generally of lower intensity (small ε) compared to π→π* transitions and occur at longer wavelengths.
| Transition Type | Electron Origin | Electron Destination | Expected Wavelength | Relative Intensity |
| π→π | π bonding orbital (C=C, C=N) | π antibonding orbital | Shorter wavelength | High |
| n→π | Non-bonding orbital (N, O) | π antibonding orbital | Longer wavelength | Low |
Solvent Effects on Electronic Absorption Spectra
The polarity of the solvent can significantly influence the energy of electronic transitions, leading to shifts in the absorption maxima (λ_max). This phenomenon, known as solvatochromism, affects π→π* and n→π* transitions differently. youtube.com
For n→π transitions*, an increase in solvent polarity typically causes a hypsochromic shift (blue shift), moving the absorption to a shorter wavelength. youtube.com This is because polar solvents can form hydrogen bonds with the non-bonding electrons in the ground state, lowering its energy. This stabilization is greater for the ground state than the excited state, thus increasing the energy gap for the transition. nih.gov
For π→π transitions*, an increase in solvent polarity generally results in a bathochromic shift (red shift), moving the absorption to a longer wavelength. youtube.com In this case, the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent. This reduces the energy gap for the transition. youtube.com The main fluorescence emission band of a similar furo[2,3-b]pyridine (B1315467) derivative shifts to longer wavelengths as solvent polarity increases, which is consistent with this principle. researchgate.net
The expected shifts for this compound in solvents of varying polarity are summarized below.
| Transition Type | Solvent Change (e.g., Hexane to Ethanol) | Expected Shift | Term |
| n→π | Non-polar to Polar | Shift to shorter λ_max | Hypsochromic (Blue Shift) |
| π→π | Non-polar to Polar | Shift to longer λ_max | Bathochromic (Red Shift) |
X-ray Crystallography for Absolute Structural Determination
X-ray crystallography is a powerful analytical technique that provides unambiguous proof of a molecule's connectivity and stereochemistry. For complex heterocyclic systems like furopyridines, it is an indispensable tool to resolve any ambiguities that may arise from spectroscopic data alone. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map, from which the positions of individual atoms can be determined.
Elucidation of Molecular Conformation
The molecular conformation of this compound, which describes the spatial arrangement of its atoms, is dictated by the interplay of its fused ring system and the flexible methanamine substituent.
The methanamine group (-CH₂NH₂) attached to the pyridine ring at position 6 introduces conformational flexibility. The torsion angles involving the C6-C(methanamine) bond and the C(methanamine)-N bond would define the orientation of the aminomethyl group relative to the furopyridine core. These angles are influenced by steric hindrance from adjacent atoms and potential intramolecular hydrogen bonding between the amine protons and the nitrogen atom of the pyridine ring or the oxygen atom of the furan ring.
Table 1: Predicted Bond Lengths and Angles for this compound
| Parameter | Predicted Value Range | Notes |
| Bond Lengths (Å) | ||
| C-C (pyridine) | 1.38 - 1.40 | Typical for aromatic pyridine rings. |
| C-N (pyridine) | 1.33 - 1.35 | Characteristic of C=N bonds in pyridine. |
| C-C (furan) | 1.35 - 1.44 | Reflecting the aromaticity of the furan ring. |
| C-O (furan) | 1.36 - 1.38 | Typical for furanoid systems. |
| C-C (fusion) | 1.42 - 1.45 | Bond shared between the furan and pyridine rings. |
| C6-C(methanamine) | 1.50 - 1.52 | Standard single bond length. |
| C(methanamine)-N | 1.45 - 1.48 | Typical for an alkyl amine. |
| **Bond Angles (°) ** | ||
| C-N-C (pyridine) | ~117 - 119 | Consistent with a hexagonal pyridine ring. |
| C-O-C (furan) | ~106 - 108 | Characteristic of a pentagonal furan ring. |
| Angles around C6 | ~120 | Reflecting sp² hybridization. |
| H-C-H (methanamine) | ~109.5 | Tetrahedral geometry of the sp³ hybridized carbon. |
Note: These values are predictions based on data from related structures and general principles of chemical bonding. Actual values would require experimental determination via X-ray crystallography.
Analysis of Crystal Packing and Intermolecular Interactions
The way individual molecules of this compound arrange themselves in a crystal lattice is known as crystal packing. This arrangement is governed by a variety of non-covalent intermolecular interactions, which are crucial for the stability of the crystal.
Given the functional groups present, hydrogen bonding is expected to be a dominant intermolecular force. The primary amine group (-NH₂) is a strong hydrogen bond donor, while the pyridine nitrogen and the furan oxygen can act as hydrogen bond acceptors. This could lead to the formation of extensive one-, two-, or three-dimensional networks. For instance, N-H···N interactions between the amine group of one molecule and the pyridine nitrogen of another are highly probable. researchgate.net Similarly, N-H···O interactions with the furan oxygen are also possible.
In addition to hydrogen bonding, π-π stacking interactions between the aromatic furopyridine rings of adjacent molecules are also anticipated. nih.gov These interactions, arising from the electrostatic attraction between the electron-rich π-systems, would likely lead to offset or parallel-displaced stacking arrangements to minimize repulsion. The centroid-to-centroid distance between stacked rings is a key indicator of the strength of these interactions, typically falling in the range of 3.3 to 3.8 Å. nih.gov
Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Potential Geometry |
| Hydrogen Bonding | -NH₂ (amine) | N (pyridine) | Linear or near-linear |
| Hydrogen Bonding | -NH₂ (amine) | O (furan) | Directional |
| π-π Stacking | Furo[3,2-c]pyridine ring | Furo[3,2-c]pyridine ring | Parallel-displaced or T-shaped |
| C-H···π Interactions | C-H bonds | Furo[3,2-c]pyridine ring | Weakly directional |
The interplay of these intermolecular forces would ultimately determine the final crystal system, space group, and unit cell parameters of this compound. The detailed analysis of these interactions through X-ray crystallography would provide a comprehensive understanding of the supramolecular architecture of this compound.
Computational and Theoretical Investigations of Furo 3,2 C Pyridine 6 Methanamine Systems
Quantum Chemical Calculations
Quantum chemical calculations serve as a cornerstone for predicting the molecular properties of Furo[3,2-c]pyridine-6-methanamine from first principles. These methods allow for a detailed examination of the molecule's electronic environment, which in turn governs its physical and chemical behavior.
Density Functional Theory (DFT) is a widely employed computational method for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net For a molecule like this compound, DFT calculations, often using hybrid functionals such as B3LYP or functionals from the M06 suite, combined with basis sets like 6-311G(d,p), can be utilized to determine its optimized geometry and electronic properties. researchgate.netlibretexts.org
These calculations provide crucial information on bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule's most stable conformation. Furthermore, analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy and distribution of these orbitals are fundamental to understanding the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO highlighting sites for nucleophilic attack. nih.gov The HOMO-LUMO energy gap is also a key parameter, providing insights into the molecule's kinetic stability and electronic excitation properties. researchgate.net
Table 1: Representative Calculated Electronic Properties for a Furo[3,2-c]pyridine (B1313802) System (Note: The following data is illustrative and based on typical values for similar heterocyclic systems calculated using DFT. Specific values for this compound would require dedicated calculations.)
| Parameter | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 D |
A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can aid in the structural elucidation and characterization of newly synthesized compounds.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of both ¹H and ¹³C nuclei. scielo.org.za By computing the isotropic magnetic shielding constants for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure. libretexts.orgscielo.org.za
IR Spectroscopy: The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the vibrational modes of the molecule, which are observed in an infrared (IR) spectrum. Analysis of the calculated IR spectrum can help in the assignment of experimental absorption bands to specific functional groups and vibrational motions, such as the N-H stretches of the amine group and the C-O-C stretches of the furan (B31954) ring. scielo.org.za
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). researchgate.netnih.gov By calculating the energies and oscillator strengths of the electronic transitions between the ground state and various excited states, the absorption maxima (λmax) can be predicted. researchgate.net These calculations can provide insights into the π-π* and n-π* transitions within the fused aromatic system of this compound. researchgate.net
Table 2: Representative Calculated Spectroscopic Data for a Furo[3,2-c]pyridine System (Note: This data is illustrative and based on typical calculated values for analogous structures. Experimental values may vary.)
| Parameter | Predicted Value |
| ¹³C NMR (δ, ppm) | |
| C (pyridine ring) | 145-155 |
| C (furan ring) | 110-140 |
| CH₂ (methanamine) | ~45 |
| IR (ν, cm⁻¹) | |
| N-H stretch (amine) | 3300-3400 |
| C-H stretch (aromatic) | 3000-3100 |
| C=N stretch (pyridine) | 1600-1650 |
| C-O-C stretch (furan) | 1050-1150 |
| UV-Vis (λmax, nm) | |
| π-π* transition | ~280 |
| n-π* transition | ~320 |
To gain a more nuanced understanding of the chemical reactivity of this compound, local reactivity descriptors derived from conceptual DFT can be evaluated. researchgate.net These descriptors help in identifying the specific atoms or regions within the molecule that are most likely to participate in chemical reactions.
Key local reactivity descriptors include:
Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They are used to identify the most electrophilic and nucleophilic sites.
Local Softness and Hardness: These parameters provide information about the polarizability and resistance to charge transfer at specific atomic sites.
Parr Function: This descriptor can be used to predict the most probable sites for radical attack. researchgate.net
By mapping these descriptors onto the molecular structure of this compound, a detailed picture of its site-selectivity in various chemical transformations can be obtained, which is crucial for predicting the outcomes of synthetic reactions.
Reaction Mechanism Studies through Computational Modeling
Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For the synthesis of this compound, computational studies can help to elucidate the reaction pathways, identify key intermediates, and determine the factors that control the reaction rate and selectivity.
The identification and characterization of transition states are central to understanding reaction mechanisms. ucsb.edu A transition state represents the highest energy point along the reaction coordinate and is a critical bottleneck for the reaction. Computational methods can be used to locate the geometry of transition state structures for key steps in the synthesis of this compound, such as the cyclization to form the furopyridine core or the introduction of the methanamine group. nih.govbeilstein-journals.org
Once a transition state structure is located, a frequency calculation is performed to verify that it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com The analysis of this imaginary frequency provides a detailed picture of the atomic motions involved in the bond-breaking and bond-forming processes.
For the synthesis of this compound, this could involve, for example, modeling the Pictet-Spengler reaction, which is a common method for synthesizing related tetrahydrofuro[3,2-c]pyridines. nih.govbeilstein-journals.org The energy profile would reveal the rate-determining step of the reaction and allow for a comparison of the feasibility of different synthetic routes. These computational insights can guide experimental efforts by identifying reaction conditions that are most likely to lead to the desired product in high yield.
Conformational Analysis and Molecular Dynamics Simulations
Computational methods are essential for understanding the three-dimensional structure and dynamic behavior of molecules like this compound. Conformational analysis and molecular dynamics (MD) simulations provide insights into the molecule's preferred shapes, flexibility, and potential energetic states, which are critical for its interaction with biological targets.
Preferred Conformations of this compound
The preferred conformations are those that minimize steric hindrance and electronic repulsion. The rotation around the C6-C₇ bond dictates the spatial orientation of the amine group relative to the fused ring system. Low-energy conformations would likely position the bulky -NH₂ group away from the adjacent hydrogen atom on the pyridine (B92270) ring to avoid steric clashes. Theoretical calculations are required to precisely determine the potential energy surface and identify the global and local minima corresponding to the most stable conformers.
| Dihedral Angle (H-C6-C₇-N) | Relative Energy (Predicted) | Description |
| ~0° (syn-periplanar) | High | Eclipsed conformation with significant steric clash between the amine group and the pyridine ring. |
| ~60° (syn-clinal) | Intermediate | Gauche conformation, representing a local energy minimum. |
| ~120° (anti-clinal) | High | Eclipsed conformation with steric hindrance. |
| ~180° (anti-periplanar) | Low | Staggered conformation where the amine group is positioned away from the ring, representing the likely global energy minimum. |
This table presents a theoretical overview of the energetic landscape based on general principles of conformational analysis. Specific values would require dedicated quantum mechanical calculations.
Flexibility and Tautomerism of the Scaffold
The flexibility of the this compound molecule is primarily attributed to the aminomethyl side chain, as described above. The fused heterocyclic core itself is a rigid scaffold, which is often a desirable trait in scaffold design as it reduces the entropic penalty upon binding to a target.
A key theoretical consideration for the Furo[3,2-c]pyridine scaffold is the potential for prototropic tautomerism. Heteroaromatic systems, particularly those containing a pyridine ring, can exist in different tautomeric forms depending on the position of a proton. clockss.org The most relevant equilibrium for this scaffold is the potential interconversion between a hydroxy-pyridine and a pyridone form, a phenomenon that is highly sensitive to solvent polarity. wuxibiology.comstackexchange.com For 2-hydroxypyridine, for instance, non-polar solvents favor the hydroxy tautomer, while polar solvents like water favor the 2-pyridone form. wuxibiology.comstackexchange.com While this compound does not possess a hydroxyl group, derivatives that do would be subject to this tautomeric equilibrium. This possibility is a crucial consideration in molecular modeling, as different tautomers exhibit distinct electronic properties, shapes, and hydrogen bonding patterns, which can drastically alter their biological activity. wuxibiology.com Recent studies have even leveraged the ability of ligands to switch between pyridone and pyridine coordination modes to enable novel catalytic reactions. nih.gov
Molecular Modeling in Scaffold Design and Interaction Studies
Molecular modeling is a cornerstone of modern drug discovery, enabling the rational design of novel compounds and the prediction of their interactions with biological macromolecules. For the Furo[3,2-c]pyridine scaffold, these computational techniques are invaluable for optimizing ligand-target interactions and assessing synthetic feasibility.
Ligand-Scaffold Interactions (General Principles for Heterocyclic Scaffolds)
The Furo[3,2-c]pyridine scaffold possesses a rich set of features that allow it to engage in various non-covalent interactions, which are fundamental to molecular recognition at a biological target. wikipedia.org Such scaffolds are often considered "privileged" as they can serve as versatile templates for developing inhibitors for different target classes, such as protein kinases. nih.gov
Key potential interactions for the this compound scaffold include:
Hydrogen Bonding: The pyridine nitrogen atom acts as a hydrogen bond acceptor. The furan oxygen can also act as a weaker hydrogen bond acceptor. Crucially, the primary amine (-NH₂) of the methanamine side chain is a strong hydrogen bond donor.
π-π Stacking: The aromatic surface of the fused bicyclic system can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein binding site. nih.govnih.gov These interactions are critical for the stability of protein-ligand complexes. nih.gov
Ionic Interactions: The aminomethyl group is basic and can be protonated under physiological pH to form a positively charged ammonium (B1175870) ion (-CH₂NH₃⁺). This allows for the formation of strong ionic interactions, or salt bridges, with negatively charged amino acid residues such as aspartate or glutamate.
Hydrophobic Interactions: The carbon framework of the scaffold contributes to favorable hydrophobic or van der Waals interactions within non-polar pockets of a binding site.
| Interaction Type | Potential Site on Scaffold | Interacting Partner (in Proteins) |
| Hydrogen Bond Acceptor | Pyridine Nitrogen, Furan Oxygen | H-bond donors (e.g., Ser, Thr, Asn, Gln) |
| Hydrogen Bond Donor | Aminomethyl (-NH₂) | H-bond acceptors (e.g., Asp, Glu, backbone C=O) |
| π-π Stacking | Fused Aromatic Rings | Aromatic residues (e.g., Phe, Tyr, Trp) |
| Ionic / Salt Bridge | Protonated Aminomethyl (-NH₃⁺) | Acidic residues (e.g., Asp, Glu) |
| Hydrophobic | Aromatic Carbon Framework | Aliphatic residues (e.g., Ala, Val, Leu, Ile) |
Prediction of Synthetic Accessibility and Chemical Space
A critical aspect of in silico drug design is ensuring that newly designed molecules can be synthesized efficiently in a laboratory. Computational tools are increasingly used to predict the synthetic accessibility (SA) of virtual compounds. nih.gov
Several methods exist for estimating SA:
Complexity-Based Scoring: These methods assign a score based on molecular complexity, such as the number of atoms, rings, chiral centers, and other structural features that are known to be challenging to synthesize.
Fragment-Based Scoring: These approaches analyze the molecule's substructures and compare them to fragments found in large databases of existing, readily available chemicals. The more common and simpler the fragments, the higher the predicted accessibility. nih.gov
Retrosynthesis-Based Analysis: More advanced methods use knowledge of chemical reactions to perform a computational retrosynthesis, breaking the target molecule down into potential starting materials. The feasibility of the synthetic route determines the accessibility score. chemrxiv.orgchemrxiv.org
Beyond single molecules, computational chemistry allows for the exploration of the vast chemical space around a core scaffold like this compound. nih.govnih.gov By systematically adding different substituents at various positions on the scaffold in silico, vast virtual libraries can be generated. figshare.commdpi.com These libraries can then be screened computationally for properties like predicted binding affinity, ADME (absorption, distribution, metabolism, and excretion) characteristics, and synthetic accessibility. This process allows researchers to prioritize the most promising derivatives for actual synthesis and testing, dramatically accelerating the discovery of new lead compounds. nih.govnih.gov
Role of Furo 3,2 C Pyridine As a Versatile Scaffold in Advanced Chemical Design
Scaffold Diversity in Heterocyclic Compound Libraries
The furo[3,2-c]pyridine (B1313802) core is an important structural motif for building libraries of heterocyclic compounds. nih.gov Its rigid framework allows for the introduction of substituents at multiple positions, enabling the systematic exploration of chemical space. Hydrogenated versions, such as tetrahydrofuro[3,2-c]pyridines, are particularly noteworthy as they form the key structural frame for numerous bioactive natural products and synthetic compounds. acs.org The ability to generate a wide array of derivatives from a common core is a cornerstone of modern drug discovery and materials research, facilitating the identification of molecules with optimized properties.
The development of efficient synthetic routes to the furo[3,2-c]pyridine core is crucial for conducting detailed Structure-Activity Relationship (SAR) studies. SAR investigations involve synthesizing a series of analogs where specific parts of the molecule are systematically modified to determine the effect of these changes on biological activity or material properties. For instance, in the broader class of furopyridines, concise synthetic strategies have been developed to create analogs with functional "handles" at various positions, allowing for subsequent modifications through techniques like palladium-mediated cross-coupling reactions. nih.gov
This approach enables researchers to rapidly build a library of compounds around the central furo[3,2-c]pyridine scaffold. By varying substituents on both the furan (B31954) and pyridine (B92270) rings, chemists can probe interactions with biological targets, such as the hinge region of protein kinases, and optimize factors like potency and selectivity. nih.gov The synthesis of new arylpiperazine derivatives incorporating the furo[3,2-c]pyridine ring system to evaluate their antipsychotic potential is a clear example of this principle in action. researchgate.net
Table 1: Examples of Synthetic Strategies for Furopyridine Analogues
| Reaction Type | Starting Materials | Product Type | Purpose/Application |
| Pictet-Spengler Reaction | 2-(5-methylfuran-2-yl)ethanamine, Aromatic aldehydes | 4-substituted tetrahydrofuro[3,2-c]pyridines | Generation of bioactive compound analogs acs.org |
| Palladium-catalyzed coupling / Cyclization | 3-Chloro-2-hydroxy pyridine, Terminal alkynes | 2-substituted furo[3,2-b]pyridines | Evaluation as cytotoxic agents |
| Reissert-Henze Reaction | Furo[3,2-c]pyridine N-oxides, Benzoyl chloride, Cyanide | Furo[3,2-c]pyridine-4-carbonitriles | Introduction of functional groups for further modification researchgate.net |
Combinatorial chemistry provides a powerful set of tools for rapidly generating large, diverse libraries of compounds from a core scaffold like furo[3,2-c]pyridine. This high-throughput approach aims to accelerate the discovery process by synthesizing many related molecules in parallel. nih.gov Key to this strategy is the use of a common intermediate that can be reacted with a wide variety of building blocks.
Engineering of Complex Polyheterocyclic Systems
The furo[3,2-c]pyridine scaffold serves not only as a source of simple substituted analogs but also as a foundational building block for the construction of more complex, multi-ring systems. These larger structures can exhibit unique properties and access biological targets that are unattainable by smaller molecules.
A key strategy in advanced chemical design is the fusion of the furo[3,2-c]pyridine system with other heterocyclic rings to create novel, polyheterocyclic entities. This molecular engineering can lead to compounds with entirely new pharmacological or material profiles. An example of this is the synthesis of furo[3,2-c]pyrazolo[1,5-a]pyridine derivatives. These complex tricyclic systems are formed through a 1,3-dipolar cycloaddition reaction involving a furo[3,2-c]pyridinium N-imide intermediate. researchgate.net Similarly, though on a related isomer, the creation of a tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridine scaffold has been achieved through a post-modification of a multi-component reaction product, demonstrating the versatility of the furopyridine framework for building intricate molecular architectures. researchgate.net
Rational design leverages a deep understanding of reaction mechanisms to construct complex molecules from simpler starting materials in a controlled and predictable manner. Multi-component reactions (MCRs) are a hallmark of this approach, as they allow for the formation of several chemical bonds in a single synthetic operation.
The Pictet-Spengler reaction is a classic example used for the rational design of furo[3,2-c]pyridine-based systems. This reaction involves the condensation of an amine (like 2-(5-methylfuran-2-yl)ethanamine) with an aldehyde, followed by an acid-catalyzed cyclization to yield 4-substituted tetrahydrofuro[3,2-c]pyridines. acs.org This method provides a straightforward and efficient route to a key class of hydrogenated furo[3,2-c]pyridines. acs.org More advanced strategies, such as the Ugi-Zhu reaction, are employed to assemble highly complex polyheterocyclic systems, including pyrrolo[3,4-b]pyridin-5-ones, showcasing the power of MCRs in modern synthesis. nih.gov
Advanced Material Science Applications of Furo[3,2-c]pyridine Derivatives
Beyond medicinal chemistry, the unique electronic and photophysical properties of the furo[3,2-c]pyridine scaffold make it an attractive candidate for applications in advanced material science. The fusion of the electron-rich furan and electron-deficient pyridine rings can give rise to compounds with interesting optical and electronic behaviors.
Researchers have successfully constructed a furo[3,2-c]pyridine-based photosensitizer that exhibits Aggregation-Induced Emission (AIE). This molecule, LIQ-TF, shows near-infrared emission with a high quantum yield and efficiently generates reactive oxygen species upon irradiation. Such properties are highly desirable for applications in photodynamic therapy and bio-imaging. Furthermore, related heterocyclic products built from furopyridine precursors have been shown to exhibit promising blue luminescence with high fluorescence quantum yields, suggesting their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net These findings highlight the growing importance of the furo[3,2-c]pyridine core as a versatile scaffold for the development of next-generation functional materials. researchgate.net
Development of Functional Organic Materials
The Furo[3,2-c]pyridine scaffold is recognized for its importance in materials science. Current time information in Oskarshamn, SE. This is largely due to the unique electronic properties arising from the fusion of an electron-rich furan ring with an electron-deficient pyridine ring. This inherent electronic dichotomy makes the scaffold an attractive building block for a variety of functional organic materials.
Research has demonstrated that derivatives of the Furo[3,2-c]pyridine core are promising candidates for various applications. For instance, new arylpiperazine derivatives of the Furo[3,2-c]pyridine ring system have been synthesized and investigated. researchgate.net While much of the research on furopyridine derivatives is in the realm of medicinal chemistry, the synthetic methodologies developed can be adapted for the creation of novel organic materials. evitachem.commdpi.com The synthesis of multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine derivatives further underscores the versatility of this scaffold in constructing complex, functional molecular architectures. researchgate.net
One of the most promising areas for Furo[3,2-c]pyridine-based materials is in the field of organic light-emitting diodes (OLEDs). Iridium complexes incorporating Furo[3,2-c]pyridine ligands have been developed as highly efficient phosphorescent emitters. These materials are crucial for the performance of OLEDs, which are used in displays and lighting.
Exploration of Photophysical Properties in Derivatized Scaffolds
The photophysical properties of derivatized Furo[3,2-c]pyridine scaffolds are a key area of investigation, directly linked to their application in functional materials like OLEDs. The electronic structure of the Furo[3,2-c]pyridine core provides a foundation for developing molecules with tailored light-absorbing and emitting properties.
A significant breakthrough has been the creation of heterocyclic products from a furopyridinyl motif that exhibit promising blue luminous performance, with high fluorescence quantum yields reaching up to 75%. researchgate.net More specifically, iridium complexes based on the Furo[3,2-c]pyridine ligand have been synthesized and shown to have tunable emission colors that span the entire visible range, from greenish-blue to deep-red.
These complexes exhibit impressive photoluminescence quantum yields (PLQYs), which is a measure of the efficiency of light emission. For example, a novel Furo[3,2-c]pyridine-based iridium complex, (pfupy)2Ir(acac), demonstrated a blue-shifted emission maximum at 538 nm and an improved photoluminescence quantum yield of 0.80. The corresponding OLED device achieved a record-high external quantum efficiency (EQE) of 30.5%.
The following table summarizes the performance of some Furo[3,2-c]pyridine-based iridium complexes in OLEDs, highlighting the tunability of their photophysical properties.
| Compound Family | Emission Color | Emission Maxima (nm) | Photoluminescence Quantum Yield (PLQY) | External Quantum Efficiency (EQE) (%) |
| Furo[3,2-c]pyridine Ir Complexes | Greenish-Blue to Deep-Red | 477 - 641 | 0.10 - 0.78 | 8.5 - 31.8 |
| (pfupy)2Ir(acac) | Green | 538 | 0.80 | 30.5 |
These findings underscore the immense potential of the Furo[3,2-c]pyridine scaffold in the design of advanced functional organic materials with tailored photophysical properties. While "Furo[3,2-c]pyridine-6-methanamine" itself remains an uncharacterized entity in this context, the successful derivatization of the parent scaffold suggests that its synthesis and investigation could unlock new possibilities in materials science.
Q & A
Q. What are the established synthetic routes for Furo[3,2-c]pyridine-6-methanamine?
A common approach involves cyclization of intermediates derived from substituted pyridines. For example:
- Perkin reaction : Starting with furan-2-carbaldehyde, 3-(furan-2-yl)acrylic acid is synthesized, followed by azide formation and thermal cyclization in diphenyl ether to yield the furo[3,2-c]pyridine core .
- Functionalization : The methanamine group can be introduced via amination of a halogenated precursor (e.g., 6-bromo-furo[3,2-c]pyridine) using ammonia or alkylamines under controlled temperatures (60–100°C) and inert atmospheres .
- Cross-coupling : Advanced methods like Suzuki-Miyaura coupling enable aryl substitutions at specific positions. For instance, 4-chloro derivatives react with boronic acids in the presence of Pd catalysts to introduce phenyl groups .
Q. How is the structure of this compound characterized?
- NMR spectroscopy : and NMR are critical for confirming the fused furan-pyridine ring system and methanamine substituent. Key signals include aromatic protons (δ 6.5–8.5 ppm) and the methanamine NH group (δ 1.5–2.5 ppm, broad) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]) and fragments, ensuring molecular formula accuracy .
- X-ray crystallography : Resolves stereochemistry and bond angles, particularly for derivatives with bulky substituents .
Q. What are the typical chemical reactions involving the methanamine group?
- Oxidation : Reacts with KMnO or HO to form a nitrile or carbonyl derivative.
- Reduction : LiAlH reduces the amine to a primary alcohol, though this is less common due to stability concerns .
- Nucleophilic substitution : The NH group participates in alkylation or acylation reactions, enabling diversification (e.g., forming urea or sulfonamide derivatives) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound derivatives?
- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency. For example, Suzuki reactions with aryl boronic acids achieve >80% yield when using 2–5 mol% catalyst loading .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization steps, while ethereal solvents (THF) favor amine functionalization .
- Temperature control : Cyclization at 180–200°C in diphenyl ether minimizes side reactions, but microwave-assisted synthesis reduces time and improves reproducibility .
Q. How should researchers address contradictions in reported bioactivity data?
- Structural variations : Minor changes (e.g., substituting Cl vs. CF at position 2) drastically alter antimicrobial activity. For instance, 4-phenyl derivatives show moderate activity against Xanthomonas sp., while 2-trifluoromethyl analogs are inactive .
- Assay conditions : Discrepancies in MIC values may arise from differences in bacterial strains or culture media. Standardized protocols (CLSI guidelines) are recommended for comparative studies .
- Computational modeling : Molecular docking studies can reconcile conflicting data by predicting binding affinities to targets like bacterial gyrase or fungal lanosterol demethylase .
Q. What computational methods are used to study structure-activity relationships (SAR)?
- DFT calculations : Analyze electron density distribution to predict reactive sites. For example, the methanamine group’s lone pair facilitates hydrogen bonding with biological targets .
- Molecular dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to assess metabolic stability .
- QSAR models : Correlate substituent electronegativity or lipophilicity (logP) with bioactivity. A Hammett plot might reveal electron-withdrawing groups enhance antifungal potency .
Q. How is regioselectivity achieved in substitution reactions of the furopyridine core?
- Directing groups : The methanamine at position 6 directs electrophiles to position 2 or 4 via resonance effects. Nitration occurs preferentially at position 4 due to the electron-donating NH group .
- Protecting groups : Temporarily masking the amine (e.g., with Boc anhydride) allows functionalization at other positions. Subsequent deprotection restores the NH group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
